N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, an oxolane (tetrahydrofuran) methyl group, and a cyclopropane carboxamide moiety. The benzothiazole scaffold is widely utilized in medicinal chemistry due to its bioisosteric properties with purine bases, enabling interactions with enzymes and receptors such as kinases . The fluorine atom enhances metabolic stability and binding affinity, while the oxolane methyl group contributes to solubility and pharmacokinetic optimization.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-11-5-6-13-14(8-11)22-16(18-13)19(15(20)10-3-4-10)9-12-2-1-7-21-12/h5-6,8,10,12H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNPDSQHWTYRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole ring, an oxolane moiety, and a cyclopropanecarboxamide group. Its molecular formula is , and it has been identified with the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 250.29 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may inhibit certain enzymes or modulate receptor activity, impacting various biological pathways. Molecular docking studies have suggested that the compound can effectively bind to the active sites of target enzymes, potentially inhibiting their function .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have demonstrated that these compounds can target pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a possible role in treating neurodegenerative diseases .
Antimicrobial Activity
Preliminary tests have also indicated that this compound may possess antimicrobial properties. The compound has shown activity against various bacterial strains in vitro, although further studies are needed to confirm its efficacy and mechanism of action in this context .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including this compound. The results indicated significant cytotoxicity against melanoma cell lines with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis through the intrinsic pathway involving caspase activation .
Study 2: Neuroprotection in Animal Models
In an animal model study investigating neuroprotective agents, the compound was administered to mice subjected to induced oxidative stress. Results showed a marked reduction in neuronal cell death compared to control groups, suggesting potential therapeutic applications for neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide has been studied for its potential as:
- Anti-inflammatory Agent : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.
- Analgesic Properties : Preliminary studies suggest that this compound may also possess analgesic effects, making it a candidate for pain management therapies.
Biological Research
The compound is utilized in various biological assays:
- Enzyme Inhibition Studies : It has been shown to inhibit certain enzymes, which can be critical in understanding disease mechanisms and developing therapeutic strategies.
- Receptor Binding Assays : The ability of this compound to bind to specific receptors is being explored, which could lead to advancements in targeted drug delivery systems.
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties:
- Case Study: Antiproliferative Effects : A study evaluated the antiproliferative effects of benzothiazole derivatives against human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results demonstrated a significant reduction in cell viability at concentrations ranging from 1 to 4 µM, suggesting effective dose-dependent activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule:
Key Comparative Insights
Benzothiazole Modifications: The target compound and TAK 632 share a fluoro-substituted benzothiazole core, which improves metabolic stability compared to dichloro derivatives (e.g., ). Cyprofuram replaces the benzothiazole with a chlorophenyl group, reducing π-π stacking interactions critical for kinase binding but improving solubility via the oxolane moiety .
Cyclopropane Carboxamide: The cyclopropane ring is a common feature in the target compound, TAK 632, and cyprofuram.
Pharmacokinetic Considerations :
- The target compound’s oxolane methyl group likely improves aqueous solubility compared to TAK 632’s lipophilic trifluoromethylphenyl group.
- The stereochemical complexity of the compound in (1S,2S configuration) may confer superior target engagement but complicates synthetic accessibility.
Synthetic Accessibility :
- The target compound’s synthesis could follow protocols similar to those in , leveraging cyclopropane carboxamide formation via carbodiimide-mediated coupling. However, introducing the 6-fluoro-benzothiazole moiety may require specialized halogenation steps.
Q & A
Basic: What are the standard synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide, and how is its purity validated?
Methodological Answer:
The synthesis typically involves coupling a substituted benzothiazol-2-amine precursor with cyclopropanecarboxylic acid derivatives. For example, analogous compounds (e.g., nitazoxanide derivatives) are synthesized via amide bond formation using benzoyl chloride or activated esters in pyridine or ethanol under reflux . Key steps include:
- Reaction Optimization : Use of pyridine as a base and solvent to facilitate acylation.
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from methanol to isolate the product .
- Characterization : Validate purity via ¹H/¹³C NMR (e.g., confirming fluoro-benzothiazole protons at δ 8.0–8.8 ppm) and IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹) .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?
Methodological Answer:
X-ray crystallography of related benzothiazole carboxamides reveals centrosymmetric dimer formation via N–H···N hydrogen bonds between the amide proton and thiazole nitrogen (e.g., bond length ~2.0 Å) . Additional stabilization arises from:
- C–H···O/F interactions : For example, C4–H4···F2 (2.4 Å) and C4–H4···O3 (2.5 Å) in nitazoxanide derivatives .
- Impact on Stability : These interactions enhance thermal stability, as evidenced by differential scanning calorimetry (DSC) showing melting points >200°C for structurally similar compounds .
Basic: What in vitro biological assays are recommended for preliminary evaluation of this compound’s activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) with compound concentrations ranging from 0.5–128 μg/mL .
- Enzyme Inhibition : Test PFOR (pyruvate:ferredoxin oxidoreductase) inhibition via spectrophotometric assays (e.g., monitoring NADH oxidation at 340 nm) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: How can discrepancies between in vitro potency and in vivo efficacy be systematically addressed?
Methodological Answer:
- Solubility Analysis : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid. Poor solubility (common for benzothiazoles) may require formulation adjustments (e.g., DMSO/Tween 80/saline emulsions) .
- Metabolic Stability : Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., oxolane methyl group oxidation) .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models to calculate bioavailability (e.g., AUC ratios). Adjust dosing regimens if first-pass metabolism is observed .
Basic: What chromatographic techniques are optimal for resolving structural analogs of this compound?
Methodological Answer:
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for baseline separation of fluoro-benzothiazole isomers.
- TLC Monitoring : Ethyl acetate/hexane (3:7) on silica gel plates (Rf ~0.4–0.6 for carboxamides) .
- Challenges : Fluorine atoms may cause peak tailing; mitigate with ion-pair reagents (e.g., ammonium formate) .
Advanced: What computational strategies predict the impact of the oxolane methyl group on target binding?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with PFOR or analogous enzymes. The oxolane group may occupy hydrophobic pockets (e.g., ΔG ~-8.5 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the oxolane moiety in aqueous vs. membrane environments .
- QSAR Modeling : Correlate logP values (e.g., calculated via ChemDraw) with antimicrobial IC₅₀ to optimize substituent hydrophobicity .
Basic: How are stability studies designed for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze degradation products via LC-MS.
- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours) to assess benzothiazole ring oxidation .
- Data Interpretation : Monitor loss of parent compound (e.g., <5% degradation at 25°C/pH 7.4 indicates shelf-life >24 months) .
Advanced: What strategies resolve NMR signal overlap in structurally complex analogs?
Methodological Answer:
- ²D NMR : Utilize HSQC and HMBC to assign fluorine-coupled protons (e.g., 6-fluoro-benzothiazole) and confirm cyclopropane connectivity .
- Solvent Optimization : Use DMSO-d₆ to sharpen broad amide proton signals (δ 10–12 ppm) .
- Dynamic Exchange : Variable-temperature NMR (e.g., 25–60°C) to identify rotameric forms of the oxolane methyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
